Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Description

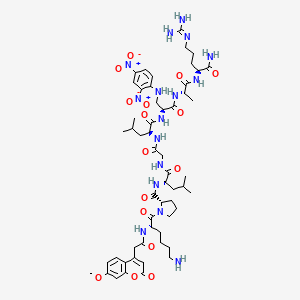

The exact mass of the compound this compound is 1220.59382053 g/mol and the complexity rating of the compound is 2500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVNTQEXXMHSL-XKDADYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a valuable tool in the study of metalloproteinase activity.

Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). This peptide, also known as FS-6, is a quenched fluorescent substrate designed for the real-time quantification of enzymatic activity, particularly for Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor Converting Enzyme (TACE), also known as ADAM17.[1][2]

The peptide incorporates two key modifications:

-

A Fluorophore: 7-methoxycoumarin-4-acetyl (Mca)

-

A Quencher: N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp))

In its intact state, the close proximity of the Dap(Dnp) quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the fluorophore from the quencher.[1][3] This separation abrogates the FRET effect, leading to a quantifiable increase in fluorescence intensity. The substrate's excitation and emission maxima are approximately 325-328 nm and 393-420 nm, respectively.[3][4]

The following diagram illustrates this mechanism:

Quantitative Data: Enzyme Specificity and Kinetics

This compound is a broad-spectrum substrate for several metalloproteinases. It exhibits enhanced specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) as compared to the shorter, related substrate FS-1.[1][5] The specificity for gelatinases and matrilysin remains high.[1][5] This substrate is also effectively cleaved by TACE.[1]

The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various metalloproteinases.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) |

| TACE (ADAM17) | 0.8 x 10⁶ | Not Reported |

| MMP-1 (Collagenase-1) | Not Reported | 27.5 |

| MMP-8 (Collagenase-2) | Not Reported | Not Reported |

| MMP-13 (Collagenase-3) | Not Reported | 5.2 |

| MMP-14 (MT1-MMP) | Not Reported | 7.9 |

Note: The kcat/Km for TACE is reported to be up to twofold higher than for standard substrates. The specificity constant (kcat/Km) of this substrate for collagenases (MMP-1, MMP-8, MMP-13) is increased two- to ninefold and for MT1-MMP (MMP-14) threefold, as compared to the shorter substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1).[1]

Experimental Protocols

The following provides a detailed methodology for a typical enzyme kinetic assay using this compound.

Materials and Reagents

-

This compound substrate

-

Purified recombinant enzyme (e.g., MMP-1, TACE)

-

Assay Buffer: 0.1 M Tris, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5

-

Deionized water

-

DMSO (for initial substrate solubilization)

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.

Stock Solution Preparation

-

Substrate Stock: Dissolve the this compound peptide in DMSO to a concentration of 1-10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The substrate is fully water-soluble, allowing for dilution in aqueous buffers for the working solution.[1]

-

Enzyme Stock: Prepare a stock solution of the purified enzyme in an appropriate buffer (as recommended by the supplier) at a concentration suitable for further dilution.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentrations for the assay. A typical starting concentration is 10 µM.

-

Dilute the enzyme stock solution in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

-

Assay Setup:

-

Pipette 50 µL of the substrate working solution into the wells of a 96-well black microplate.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the substrate to equilibrate to the assay temperature.

-

Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

The catalytic efficiency (kcat/Km) can be calculated from these parameters.

-

The following diagram outlines the experimental workflow:

References

An In-depth Technical Guide to Mca-KPLGL-Dap(Dnp)-AR-NH2 for Metalloproteinase Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate, Mca-KPLGL-Dap(Dnp)-AR-NH2, a valuable tool for the study of Matrix Metalloproteinases (MMPs) and related enzymes. We will delve into its principle of action, biochemical properties, enzymatic specificity, and provide detailed experimental protocols for its use in research.

Principle of Action: Förster Resonance Energy Transfer (FRET)

Mca-KPLGL-Dap(Dnp)-AR-NH2 is an intramolecularly quenched fluorogenic peptide substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).

In its intact state, the close proximity of the Mca and Dnp moieties allows for efficient FRET. The energy from the excited Mca fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Upon enzymatic cleavage of the peptide backbone by a metalloproteinase, the Mca and Dnp groups are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of the Mca group, which can be monitored in real-time to determine enzyme activity. The primary cleavage site for many MMPs is the Gly-Leu bond within the peptide sequence.

Biochemical and Physical Properties

Mca-KPLGL-Dap(Dnp)-AR-NH2 is a synthetic peptide with well-defined chemical and physical characteristics, making it a reliable reagent for quantitative enzymatic assays.

| Property | Value | Reference |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-N3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl-L-alanyl-L-argininamide | [1][2] |

| Molecular Formula | C55H80N16O16 | [1] |

| Molecular Weight | 1221.3 g/mol | [1] |

| Excitation Maximum (λex) | 325 - 328 nm | [1][2] |

| Emission Maximum (λem) | 393 - 420 nm | [1][2] |

| Solubility | Water soluble | [1] |

| Storage | Store at -20°C, protect from light. | [1] |

Enzymatic Specificity and Kinetics

Mca-KPLGL-Dap(Dnp)-AR-NH2 is a broad-spectrum substrate for a variety of metalloproteinases. The addition of a lysine residue at the N-terminus enhances its properties as a substrate for several MMPs compared to its precursor, Mca-PLGL-Dap(Dnp)-AR-NH2.[1]

Substrate Specificity

The substrate is known to be cleaved by the following enzymes:

| Enzyme Family | Specific Enzymes |

| Matrix Metalloproteinases (MMPs) | MMP-1 (Interstitial Collagenase), MMP-2 (Gelatinase-A), MMP-7 (Matrilysin), MMP-8 (Neutrophil Collagenase), MMP-9 (Gelatinase-B), MMP-12 (Macrophage Elastase), MMP-13 (Collagenase-3), MMP-14 (MT1-MMP), MMP-15 (MT2-MMP), MMP-16 (MT3-MMP), MMP-17 (MT4-MMP) |

| A Disintegrin and Metalloproteinases (ADAMs) | ADAM10, ADAM17 (TACE) |

It is important to note that this substrate is cleaved very poorly by neutrophil elastase and not at all by trypsin.[1]

Kinetic Parameters

The efficiency of cleavage by different metalloproteinases is best described by the specificity constant (kcat/Km). The following table summarizes the available kinetic data for Mca-KPLGL-Dap(Dnp)-AR-NH2 (also referred to as FS-6 in some literature).

| Enzyme | kcat/Km (M-1s-1) | Km (µM) | Reference |

| MMP-1 | 1.1 x 106 | 5.2 | [1] |

| MMP-8 | 1.0 x 105 | - | [1] |

| MMP-13 | 1.3 x 106 | - | [1] |

| MMP-14 (MT1-MMP) | 1.2 x 106 | 7.9 | [1] |

| ADAM17 (TACE) | 0.8 x 106 | - | [1] |

Experimental Protocols

The following is a generalized protocol for a continuous kinetic assay of MMP activity using Mca-KPLGL-Dap(Dnp)-AR-NH2. This protocol can be adapted for use in a 96-well plate format for higher throughput screening.

Materials

-

Mca-KPLGL-Dap(Dnp)-AR-NH2 substrate

-

Recombinant active MMP of interest

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35

-

Inhibitor (optional, for control experiments)

-

Microplate reader with fluorescence detection capabilities

Experimental Workflow

Step-by-Step Protocol

-

Prepare a stock solution of the substrate: Dissolve Mca-KPLGL-Dap(Dnp)-AR-NH2 in water or DMSO to a final concentration of 1 mM. Store this stock solution at -20°C.

-

Prepare the assay buffer: Prepare the Tris-HCl buffer as described in the materials section.

-

Activate the MMP: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).

-

Prepare the reaction mixture: In a 96-well plate, add the assay buffer and the desired concentration of active MMP. If testing inhibitors, add them to the wells at this stage and pre-incubate with the enzyme for a specified time.

-

Initiate the reaction: Add the substrate to each well to a final concentration typically in the range of 1-10 µM. The optimal substrate concentration should be determined empirically and is ideally around the Km value for the enzyme of interest.

-

Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm. Collect data every 1-2 minutes for a period of 30-60 minutes.

-

Data analysis:

-

Plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Applications in Research and Drug Development

The robust and sensitive nature of the Mca-KPLGL-Dap(Dnp)-AR-NH2 substrate makes it a valuable tool in several research areas:

-

Enzyme Kinetics and Characterization: Detailed studies of the kinetic properties of various metalloproteinases.

-

High-Throughput Screening (HTS) for Inhibitors: The assay's suitability for a microplate format makes it ideal for screening large compound libraries for potential MMP inhibitors.

-

Drug Discovery and Development: Characterizing the potency and selectivity of novel drug candidates targeting metalloproteinases.

-

Analysis of Biological Samples: Quantifying metalloproteinase activity in complex biological samples such as cell culture supernatants, tissue homogenates, and bodily fluids.

Conclusion

Mca-KPLGL-Dap(Dnp)-AR-NH2 is a highly sensitive and versatile fluorogenic substrate for a broad range of metalloproteinases. Its improved kinetic properties, water solubility, and the well-characterized FRET-based mechanism of action make it an indispensable tool for researchers in academia and the pharmaceutical industry who are investigating the roles of MMPs and related enzymes in health and disease. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this substrate in your research endeavors.

References

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate specificity

An In-depth Guide to the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a widely used tool for the sensitive and continuous assay of various matrix metalloproteinases (MMPs) and related enzymes. This document details the substrate's principle of action, enzyme specificity, quantitative kinetic data, and a representative experimental protocol.

Introduction and Principle of Action

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, also referred to as FS-6, is a highly sensitive, fluorogenic peptide substrate designed for the real-time quantification of enzymatic activity, particularly for MMPs.[1][2] Its design is based on the principle of Förster Resonance Energy Transfer (FRET).

The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), at its N-terminus and a quenching moiety, 2,4-dinitrophenyl (Dnp), on the side chain of a diaminopropionic acid (Dap) residue.[3][4] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Enzymatic cleavage of the peptide, typically at the Gly-Leu bond, separates the fluorophore from the quencher.[5][6] This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. The excitation and emission maxima for the liberated Mca group are approximately 325-328 nm and 393-420 nm, respectively.[1][7][8][9]

This substrate is an elongated version of a previous peptide, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-1), with an added N-terminal lysine residue. This modification results in improved substrate properties and increased specificity constants for several key proteases.[10][11]

Enzyme Specificity and Quantitative Kinetics

This substrate exhibits broad specificity for matrix metalloproteinases. The addition of the N-terminal lysine in FS-6 enhances its specificity constant (kcat/Km) for several MMPs compared to its predecessor (FS-1). It shows significant activity with collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), matrilysin (MMP-7), and membrane-type 1 MMP (MT1-MMP/MMP-14).[3][4][10][11]

Notably, the substrate is also efficiently cleaved by Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family.[10] The substrate is reported to be poorly cleaved by neutrophil elastase and not at all by trypsin.[3][4]

The following table summarizes the specificity constants (kcat/Km) for the hydrolysis of the substrate by various human MMPs and TACE, as reported by Neumann et al. (2004).

| Enzyme | Common Name | Class | kcat/Km (x 10⁶ M⁻¹s⁻¹) |

| MMP-1 | Interstitial Collagenase | Collagenase | 0.25 |

| MMP-8 | Neutrophil Collagenase | Collagenase | 1.1 |

| MMP-13 | Collagenase 3 | Collagenase | 1.6 |

| MMP-14 | MT1-MMP | Membrane-Type | 0.8 |

| MMP-2 | Gelatinase A | Gelatinase | 0.63 |

| MMP-9 | Gelatinase B | Gelatinase | 0.3 |

| MMP-7 | Matrilysin | Matrilysin | 0.17 |

| TACE | ADAM17 | ADAM | 0.8 |

| Data sourced from Neumann U, et al. Anal Biochem. 2004 May 15;328(2):166-73.[10] |

Detailed Experimental Protocol

The following is a representative protocol for a continuous fluorometric assay to determine protease activity using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. This protocol is based on the methodology described in the characterization of this substrate.

A. Required Reagents and Buffers:

-

Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, 0.005% Brij-35, pH 7.5.

-

Substrate Stock Solution: Dissolve the peptide substrate in DMSO to a concentration of 10 mM. Store at -20°C or -80°C in aliquots.[12]

-

Enzyme Solution: Purified, active enzyme of interest, diluted to the desired working concentration in Assay Buffer. The final concentration should be determined empirically but is often in the low nanomolar to picomolar range.

-

Inhibitor (Optional): A known inhibitor for the enzyme class (e.g., EDTA for metalloproteinases) for control experiments.

B. Assay Procedure:

-

Preparation: Prepare the working Substrate Solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Reaction Setup: In a 96-well microplate suitable for fluorescence measurements, add the components in the following order:

-

Assay Buffer to bring the final volume to 200 µL.

-

Enzyme solution (e.g., 20 µL).

-

For control wells, add buffer instead of enzyme or add a specific inhibitor (e.g., EDTA to a final concentration of 10 mM).

-

-

Initiation: Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C). Initiate the enzymatic reaction by adding the substrate working solution (e.g., 20 µL) to each well.

-

Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~325 nm

-

Emission Wavelength: ~393 nm

-

Kinetics: Record data every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line corresponds to the rate of substrate cleavage (in RFU/min).

-

Convert the rate from RFU/min to M/s using a standard curve generated with a known concentration of the free Mca fluorophore.

-

Calculate kinetic parameters (Km and kcat) by measuring reaction velocities over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Biological Relevance and Associated Pathways

The enzymes targeted by this substrate, primarily MMPs and TACE, are critical regulators of the extracellular matrix and cell signaling. They are implicated in a wide range of physiological and pathological processes, including tissue remodeling, wound healing, inflammation, angiogenesis, and cancer metastasis.[10] For instance, collagenases (MMP-1, -8, -13) degrade fibrillar collagens, a key step in tissue turnover and invasion, while gelatinases (MMP-2, -9) degrade type IV collagen, a major component of basement membranes. TACE (ADAM17) is known for its role in "shedding" cell surface proteins, including the precursor of the inflammatory cytokine TNF-α.

The dysregulation of these proteases is a hallmark of many diseases, making them important targets for drug development. This substrate serves as a vital tool for screening potential inhibitors and characterizing their potency and mechanism of action in a high-throughput format.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Protease Targets of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the proteases targeted by the fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly known as FS-6. This substrate is a valuable tool for the real-time quantification of enzymatic activity, particularly within the Matrix Metalloproteinase (MMP) family. This document details the substrate's specificity, provides comprehensive experimental protocols for its use, and illustrates the key signaling pathways in which its target proteases are involved.

Introduction to the Substrate

This compound is an internally quenched fluorescent peptide designed for the sensitive measurement of protease activity.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp)), within the sequence.

In its intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence. Proteolytic cleavage at the Gly-Leu scissile bond separates the donor from the quencher, leading to a quantifiable increase in fluorescence intensity (Excitation: ~325 nm, Emission: ~393 nm).[1][2]

This substrate, FS-6, is an elongated version of a widely used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1). The N-terminal extension with a lysine residue in FS-6 enhances its specificity constants for several key proteases.[3]

Target Proteases and Quantitative Kinetics

FS-6 is a broad-spectrum substrate for various Matrix Metalloproteinases and is also cleaved by Tumor Necrosis Factor Converting Enzyme (TACE/ADAM17). Its primary targets include collagenases, gelatinases, and membrane-type MMPs. The addition of the N-terminal lysine in FS-6 significantly increases the specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to its precursor, FS-1, while maintaining high reactivity with gelatinases.[3]

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic data for the hydrolysis of FS-6 and, for comparison, FS-1 by various metalloproteinases.

| Enzyme | Substrate | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Collagenases | ||||

| MMP-1 (Fibroblast Collagenase) | FS-6 | 27.5 | 1.1 x 10⁵ | [1] |

| MMP-8 (Neutrophil Collagenase) | FS-6 | - | 1.8 x 10⁶ | [3] |

| MMP-13 (Collagenase-3) | FS-6 | 5.2 | 1.1 x 10⁶ | [1] |

| Gelatinases | ||||

| MMP-2 (Gelatinase-A) | FS-1 | - | 6.3 x 10⁵ | [5] |

| Stromelysins | ||||

| MMP-7 (Matrilysin) | FS-1 | - | 1.7 x 10⁵ | [5] |

| Membrane-Type MMPs | ||||

| MMP-14 (MT1-MMP) | FS-6 | 7.9 | 4.7 x 10⁵ | [1] |

| ADAMs Family | ||||

| TACE (ADAM17) | FS-6 | - | 0.8 x 10⁶ | [3] |

Note: Data is primarily sourced from Neumann et al., 2004.[3] Km values for some enzymes were not determined where enzyme concentrations were extrapolated.

Experimental Protocols

This section provides a detailed methodology for a continuous, fluorometric assay of MMP activity using FS-6.

Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5.

-

Preparation Note: Prepare a 1 M Tris-HCl stock at pH 7.5. Autoclave and store at 4°C. Prepare the final buffer using sterile, nuclease-free water. Calcium is essential for MMP activity.

-

-

Substrate Stock Solution (FS-6): 10 mM in Dimethyl Sulfoxide (DMSO).

-

Preparation Note: The substrate is soluble in DMSO.[1] Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution: Recombinant active MMPs diluted to the desired concentration in Assay Buffer.

-

Preparation Note: The optimal enzyme concentration depends on its activity and should be determined empirically. A concentration in the low nanomolar range is a good starting point. Prepare fresh dilutions before each experiment.

-

-

Inhibitor Stock Solution (Optional): A broad-spectrum MMP inhibitor (e.g., EDTA at 0.5 M in water, pH 8.0) for control experiments.

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the 10 mM FS-6 stock solution in Assay Buffer to a final concentration of 10 µM. The optimal substrate concentration is typically near its Km value.

-

Set up the Reaction Plate:

-

Use an opaque 96-well microplate to minimize background fluorescence.

-

Add 50 µL of Assay Buffer to blank wells (no enzyme, no substrate).

-

Add 50 µL of the 10 µM substrate working solution to negative control wells (substrate, no enzyme).

-

Add 25 µL of the 10 µM substrate working solution to the experimental and positive control wells.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.

-

-

Initiate the Reaction:

-

Add 25 µL of the diluted enzyme solution to the experimental and positive control wells. The final volume in all wells should be 50 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

-

Collect data kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis

-

Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.

-

Determine the Rate of Hydrolysis: Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Calculate Enzyme Activity: Convert the rate of fluorescence increase (in RFU/min) to the rate of substrate cleavage (in moles/min) using a standard curve generated with a known concentration of the free Mca fluorophore.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for MMP activity assay using FS-6 substrate.

Signaling Pathway Diagrams

The proteases targeted by FS-6 are critical regulators of the extracellular matrix and are implicated in numerous signaling pathways relevant to development, wound healing, and diseases like cancer.

MMP-1 (Collagenase-1) Signaling

MMP-1 is an interstitial collagenase that degrades fibrillar collagens. Its expression is often upregulated in cancer, where it promotes tumor invasion and metastasis.[6] MMP-1 can activate Protease-Activated Receptor-1 (PAR-1), initiating downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes the expression of pro-angiogenic genes.[7]

Caption: Simplified MMP-1 signaling cascade via PAR-1 activation.

MMP-8 (Neutrophil Collagenase) Signaling

MMP-8, or neutrophil collagenase, is primarily stored in neutrophils and released during inflammation.[8] While it degrades type I, II, and III collagens, it can also have complex, sometimes tumor-suppressive, roles.[9] MMP-8 can influence the expression of pro-inflammatory cytokines like IL-6 and IL-8, potentially through pathways involving NF-κB and protease-activated receptors.[9][10]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]

- 9. Matrix Metalloproteinase 8 (Collagenase 2) Induces the Expression of Interleukins 6 and 8 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MMP8 - Wikipedia [en.wikipedia.org]

The Fluorogenic Peptide Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂: A Technical Guide for Researchers

An in-depth examination of the chemical structure, mechanism of action, and applications of a highly sensitive fluorogenic substrate for matrix metalloproteinase activity.

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a valuable tool for researchers, scientists, and drug development professionals investigating the activity of matrix metalloproteinases (MMPs) and related enzymes. This document details its chemical properties, mechanism of action, and provides a representative experimental protocol for its use in enzymatic assays.

Chemical Structure and Properties

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, also known by its synonym FS-6, is a synthetic octapeptide with a specific amino acid sequence designed for high sensitivity and improved specificity towards certain MMPs.[1][2][3] The peptide backbone consists of Lysine, Proline, Leucine, Glycine, Leucine, Diaminopropionic acid, Alanine, and Arginine.

The key features of its chemical structure are the N-terminal fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-Dinitrophenyl (Dnp), attached to the side chain of the Diaminopropionic acid (Dap) residue.[1][4] The C-terminus is amidated (NH₂).

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₀N₁₆O₁₆ | [5][6] |

| Molecular Weight | 1221.34 g/mol | [5][6] |

| Synonyms | FS-6, Mca-KPLGL-Dap(Dnp)-AR-NH₂ | [1][2][3][6] |

| Excitation Wavelength (λex) | 325 - 328 nm | [1][3][7] |

| Emission Wavelength (λem) | 393 - 420 nm | [3][7] |

| Solubility | Water soluble | [2] |

| Storage | Store at -20°C, protect from light. |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[8] In the intact peptide, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp quencher, effectively suppressing the fluorescence emission of the Mca group.

Matrix metalloproteinases recognize and cleave the Gly-Leu peptide bond within the substrate. This cleavage separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation, leading to a detectable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the MMP.

Figure 1. Mechanism of the fluorogenic substrate.

Substrate Specificity and Kinetic Data

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) is an elongated version of the commonly used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1). This N-terminal extension with a Lysine residue results in improved substrate properties, particularly higher specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14).[1][2][9] The specificity constant for these enzymes is increased by a factor of two to nine compared to FS-1.[2][9] This substrate is also effectively cleaved by tumor necrosis factor-α converting enzyme (TACE/ADAM17).[2]

The following table summarizes the reported specificity constants for the hydrolysis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ by various MMPs and TACE.

| Enzyme | Common Name | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Collagenase-1 | 1.8 x 10⁶ | [2] |

| MMP-8 | Collagenase-2 | 4.5 x 10⁶ | [2] |

| MMP-13 | Collagenase-3 | 2.7 x 10⁶ | [2] |

| MMP-14 | MT1-MMP | 1.5 x 10⁶ | [2] |

| MMP-2 | Gelatinase A | 0.9 x 10⁶ | [2] |

| MMP-9 | Gelatinase B | 0.5 x 10⁶ | [2] |

| MMP-7 | Matrilysin | 0.3 x 10⁶ | [2] |

| TACE | ADAM17 | 0.8 x 10⁶ | [2] |

Experimental Protocols

The following is a representative protocol for a continuous fluorometric assay of MMP activity using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. The optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined experimentally for each specific application.

Materials and Reagents

-

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ substrate

-

Recombinant active MMP enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Inhibitor (optional, for control experiments), e.g., EDTA

-

DMSO (for dissolving substrate and inhibitor)

-

Microplate reader capable of excitation at ~328 nm and emission at ~393 nm

-

96-well black microplates

Preparation of Solutions

-

Substrate Stock Solution: Dissolve Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ in DMSO to a concentration of 1-10 mM. Store in aliquots at -20°C.

-

Enzyme Solution: Dilute the active MMP enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined by titration to ensure a linear reaction rate over the desired time course.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

Assay Procedure

-

To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme Solution (or buffer for no-enzyme control)

-

Inhibitor or vehicle (DMSO)

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding the Working Substrate Solution to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

Data Analysis

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The enzyme activity can be expressed as the change in fluorescence units per unit time.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

Figure 2. General workflow for an MMP activity assay.

Application in Signaling Pathway Analysis

MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, cell migration, and cancer metastasis, by degrading components of the extracellular matrix (ECM) and processing signaling molecules. The activity of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ can be used to measure the activity of specific MMPs within complex biological samples, providing insights into their role in signaling pathways. For example, in pathways involving inflammation and tissue degradation, the upregulation of MMPs can be quantified using this substrate.

Figure 3. Role of MMPs in a representative signaling pathway.

Conclusion

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a highly sensitive and specific fluorogenic substrate for the real-time quantification of collagenase and other MMP activities. Its improved kinetic properties make it a superior choice for many research applications. This technical guide provides the foundational knowledge for its effective use in the laboratory, from understanding its chemical basis to its practical application in enzymatic assays and the study of complex biological signaling pathways.

References

- 1. Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for Fluorometric Matrix Metalloproteinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a sensitive tool for the real-time quantification of Matrix Metalloproteinase (MMP) activity. This document outlines its spectral properties, a detailed experimental protocol for its use in enzyme kinetics, and the relevant biological pathways.

Introduction

This compound is a highly specific and sensitive substrate for a variety of Matrix Metalloproteinases (MMPs), including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9), as well as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its utility lies in the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Enzymatic cleavage at the Gly-Leu bond separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. This substrate's high water solubility makes it suitable for a range of in vitro and cell-based assays.

Data Presentation

The spectral and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 325 - 328 nm | [1][2] |

| Emission Wavelength (λem) | 393 - 420 nm | [1][2] |

| Molecular Formula | C55H80N16O16 | MedChemExpress |

| Molecular Weight | 1221.32 g/mol | MedChemExpress |

| Cleavage Site | Gly-Leu | Echelon Biosciences |

| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) | Cayman Chemical |

| Quencher | Dnp (2,4-Dinitrophenyl) | Cayman Chemical |

Experimental Protocols

This section provides a detailed methodology for a standard MMP activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35. Store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.

-

Enzyme Solution: Reconstitute the desired MMP (e.g., MMP-2) in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

(Optional) Pro-MMP Activation: To activate latent MMPs, pre-incubate the pro-MMP with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer for 1-3 hours at 37°C.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 10 µM.

-

Dilute the active MMP enzyme in Assay Buffer to the desired working concentration (e.g., 1-10 nM).

-

-

Assay Setup:

-

Perform the assay in a 96-well, black, flat-bottom plate to minimize background fluorescence.

-

Add 50 µL of the appropriate controls or test compounds (e.g., inhibitors) to the wells.

-

Add 50 µL of the diluted enzyme solution to each well.

-

For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Initiate the Reaction:

-

Add 100 µL of the 10 µM substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

-

For kinetic analysis, record the fluorescence every 1-5 minutes for 30-60 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in seconds or minutes).

-

The initial velocity (V₀) of the reaction is the initial linear slope of this curve (ΔRFU/Δt).

-

-

Convert RFU to Moles of Substrate Cleaved:

-

To convert the rate from RFU/min to moles/min, a calibration curve must be generated using a known concentration of the free Mca fluorophore.

-

-

Determine Enzyme Activity:

-

Enzyme activity can be calculated using the following formula: Activity (mol/min) = (V₀ * V) / (ε * l) Where:

-

V₀ is the initial velocity in absorbance units per minute.

-

V is the final reaction volume in liters.

-

ε is the molar extinction coefficient of the free Mca fluorophore.

-

l is the path length of the cuvette or well in cm.

-

-

Visualizations

Enzymatic Cleavage of the FRET Substrate

Caption: Enzymatic cleavage of the FRET substrate by MMPs.

Simplified MMP-2 Activation and Signaling Pathway

Caption: Simplified signaling pathway of MMP-2 activation and its role in ECM degradation.

References

In-Depth Technical Guide: Kinetic Analysis of MMP-13 with the Fluorogenic Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic properties of the fluorogenic peptide substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 when used with Matrix Metalloproteinase-13 (MMP-13). This document details the substrate's kinetic parameters, a step-by-step protocol for determining its Michaelis-Menten constant (Km), and an exploration of the key signaling pathways that regulate MMP-13 activity.

Quantitative Data Summary

The kinetic parameters of this compound for MMP-13 and other related MMPs are summarized below. This substrate, also known as FS-6, is a quenched fluorescent peptide that allows for real-time quantification of MMP enzymatic activity.[1] Cleavage of the Gly-Leu bond by the enzyme separates the fluorescent donor (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

| Enzyme | Km (μM) | Notes |

| MMP-13 | 5.2 | |

| MMP-1 | 27.5 | |

| MMP-14 | 7.9 |

Experimental Protocol: Determination of the Michaelis-Menten Constant (Km)

This protocol outlines the determination of the Km value for the hydrolysis of this compound by MMP-13 using a continuous fluorometric assay. The method is based on the principles of Michaelis-Menten kinetics, where the initial reaction velocity is measured at various substrate concentrations.

Materials:

-

Recombinant human MMP-13 (activated)

-

This compound (FS-6)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the activated MMP-13 enzyme to a working concentration in cold assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Prepare a series of substrate dilutions in assay buffer. The final concentrations should span a range of approximately 0.1 to 10 times the expected Km value (e.g., 0.5 µM to 50 µM).

-

-

Enzyme Assay:

-

To each well of the 96-well plate, add the appropriate volume of each substrate dilution.

-

Initiate the enzymatic reaction by adding the diluted MMP-13 enzyme to each well. The final reaction volume should be consistent for all wells (e.g., 100 µL).

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction (typically 10-20 minutes).

-

Include appropriate controls:

-

Substrate blank: Substrate in assay buffer without enzyme to measure background fluorescence.

-

Enzyme blank: Enzyme in assay buffer without substrate to account for any intrinsic enzyme fluorescence.

-

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Convert the fluorescence units to the concentration of cleaved substrate using a standard curve generated with a known concentration of the free fluorophore (Mca).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism, Origin):

-

V₀ = (Vmax * [S]) / (Km + [S])

-

-

The software will calculate the values for Km and Vmax.

-

Signaling Pathways Regulating MMP-13

The expression and activity of MMP-13 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies for diseases where MMP-13 is implicated, such as osteoarthritis and cancer.

Several key signaling cascades converge on the regulation of MMP-13, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of MMP-13 expression through the activation of these MAPK pathways.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and metabolism. In the context of MMP-13 regulation, the PI3K/Akt pathway can either positively or negatively influence its expression depending on the cellular context and stimulus.

-

Wnt/β-catenin Signaling Pathway: The canonical Wnt signaling pathway, which leads to the stabilization and nuclear translocation of β-catenin, has been shown to upregulate MMP-13 expression. This pathway is particularly relevant in the context of cartilage degradation in osteoarthritis.

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β signaling can have dual effects on MMP-13 expression. While it can suppress MMP-13 in some contexts, under certain pathological conditions, it can paradoxically induce its expression.

These pathways ultimately lead to the activation of various transcription factors, including AP-1 (Fos/Jun), Runx2, and NF-κB, which bind to specific regulatory elements in the MMP-13 gene promoter to control its transcription.

Caption: Key signaling pathways regulating MMP-13 expression.

Caption: Experimental workflow for Km determination.

References

Molecular weight of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

An In-Depth Technical Guide to the Fluorogenic MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

This technical guide provides a comprehensive overview of the synthetic peptide this compound, a widely utilized fluorogenic substrate for the real-time quantification of Matrix Metalloproteinase (MMP) activity.[1][2] Designed for researchers, scientists, and professionals in drug development, this document details the peptide's chemical properties, mechanism of action, and a generalized experimental protocol for its use.

Core Properties and Specifications

The peptide, also known as FS-6, is a sophisticated biochemical tool for studying the enzymatic activity of various MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.[2][3] Its design as a Förster Resonance Energy Transfer (FRET) substrate allows for sensitive and continuous monitoring of protease activity.[1][4]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below. Note that the molecular weight can vary depending on whether it is in its free form or as a salt (e.g., trifluoroacetate salt).

| Parameter | Value | Source(s) |

| Molecular Formula | C₅₅H₈₀N₁₆O₁₆ | [5][6] |

| Molecular Weight | ~1221.34 g/mol | [6][7] |

| Molecular Weight (Trifluoroacetate Salt) | ~1335.36 g/mol | [5][8] |

| Purity | ≥95% | [8] |

| Excitation Wavelength (λex) | 325 - 328 nm | [1][8] |

| Emission Wavelength (λem) | 393 - 420 nm | [1][8] |

| CAS Number | 720710-69-0 | [1][5] |

Mechanism of Action: FRET-Based Detection

This compound operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), at different positions in its sequence.[4]

In the intact peptide, the Mca and Dnp moieties are in close proximity. When the Mca group is excited by light at its excitation wavelength (~328 nm), the energy is non-radiatively transferred to the nearby Dnp quencher, effectively suppressing any fluorescent emission.

Matrix Metalloproteinases recognize and cleave the specific Gly-Leu amide bond within the peptide sequence.[4] This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit light at its characteristic wavelength (~420 nm) upon excitation.[8] The resulting increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and thus, the enzymatic activity of the MMPs present.[1]

Visualization of FRET Mechanism

Caption: Workflow of MMP activity detection using the FRET substrate.

Experimental Protocol: MMP Activity Assay

This section outlines a generalized protocol for measuring MMP activity. Specific concentrations, volumes, and incubation times should be optimized based on the enzyme source, purity, and experimental conditions.

1. Reagent Preparation:

- Assay Buffer: Prepare an appropriate assay buffer, typically 0.1 M Tris, 0.1 M NaCl, pH 7.5.[9]

- Substrate Stock Solution: Dissolve the this compound peptide in a suitable solvent (e.g., water, as it is fully water-soluble) to create a concentrated stock solution.[3][8] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

- Enzyme Solution: Prepare a solution of the MMP to be tested in the assay buffer. The concentration will depend on the specific activity of the enzyme preparation.

2. Assay Procedure:

- Set up the reaction in a 96-well microplate suitable for fluorescence measurements.

- To each well, add the assay buffer and the enzyme solution. Include control wells containing only the assay buffer (blank) and wells with the enzyme but no substrate (enzyme control).

- Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

- Initiate the reaction by adding the substrate solution to all wells.

- Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition:

- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

- Set the plate reader to the appropriate excitation and emission wavelengths (Ex: ~328 nm, Em: ~420 nm).

- Record data points at regular intervals (e.g., every 60 seconds).

4. Data Analysis:

- Subtract the background fluorescence (blank wells) from all readings.

- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.

- The enzyme activity can be calculated from the V₀, taking into account the concentration of the substrate and the specific properties of the fluorophore. The specificity constant (kcat/Km) can be determined for various MMPs to assess their efficiency in cleaving the substrate.[3]

References

- 1. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Measuring Collagenase Activity with Fluorescent Substrates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix (ECM) components, primarily collagen.[1] Their activity is essential in various physiological processes, including tissue remodeling, wound healing, and development.[2] However, dysregulated collagenase activity is implicated in numerous pathological conditions such as arthritis, cancer metastasis, and fibrosis.[1][3] Consequently, the accurate measurement of collagenase activity is crucial for basic research, disease diagnostics, and the development of therapeutic inhibitors.

This application note provides a detailed protocol for measuring collagenase activity using fluorescent substrates, a method favored for its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening.[2] The principle of this assay relies on the cleavage of a specifically designed substrate that links a fluorophore and a quencher molecule. In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET) or contact quenching. Upon enzymatic cleavage by collagenase, the fluorophore is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the collagenase activity.[2]

Principle of the Assay

The fluorescent collagenase activity assay utilizes a substrate, often a synthetic peptide mimicking a collagen cleavage site or a quenched fluorescently labeled gelatin, that is internally quenched. In the absence of collagenase activity, the proximity of the quencher to the fluorophore results in low fluorescence emission. When collagenase cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Figure 1: Principle of the fluorescent collagenase assay.

Materials and Reagents

-

Collagenase: Purified or recombinant collagenase (e.g., from Clostridium histolyticum or human MMPs).

-

Fluorescent Collagenase Substrate: (e.g., DQ™ gelatin, FITC-collagen, or a FRET-based peptide substrate).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 1 µM ZnCl₂.[4]

-

Inhibitor (for control): A known collagenase inhibitor (e.g., 1,10-Phenanthroline or a specific MMP inhibitor).

-

96-well black microplates: For minimizing background fluorescence.

-

Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen substrate.

-

Standard laboratory equipment: Pipettes, tubes, etc.

Experimental Protocols

Protocol 1: General Collagenase Activity Assay

This protocol provides a general procedure for measuring collagenase activity. Specific parameters should be optimized based on the enzyme and substrate used.

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Reconstitute the fluorescent substrate according to the manufacturer's instructions to create a stock solution. Protect from light and store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL for DQ gelatin).

-

Prepare a stock solution of the collagenase enzyme in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is common.

-

If applicable, prepare a stock solution of a known collagenase inhibitor.

-

-

Assay Procedure:

-

Set up the 96-well plate with the following controls and samples in duplicate or triplicate:

-

Blank: Assay Buffer only.

-

Substrate Control: Substrate working solution in Assay Buffer (no enzyme).

-

Enzyme Control: Collagenase solution in Assay Buffer.

-

Positive Control: Collagenase and substrate working solution.

-

Inhibitor Control: Collagenase, inhibitor, and substrate working solution.

-

Test Samples: Sample containing unknown collagenase activity and substrate working solution.

-

-

Add 50 µL of the appropriate components to each well according to the plate layout.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells except the Blank and Enzyme Control.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 495/515 nm for FITC-based substrates).[5]

-

Measure the fluorescence intensity kinetically at 37°C for a desired period (e.g., 30-60 minutes), with readings taken every 1-5 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (Blank) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

-

Collagenase activity is proportional to the V₀.

-

Protocol 2: Screening for Collagenase Inhibitors

This protocol is adapted for high-throughput screening of potential collagenase inhibitors.

-

Reagent Preparation: As described in Protocol 1. Additionally, dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound solution to the sample wells. For controls, add 10 µL of solvent (vehicle control) or a known inhibitor solution.

-

Add 25 µL of the collagenase solution to all wells except the Blank and Substrate Control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

-

Measure the fluorescence kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(V₀_vehicle - V₀_inhibitor) / V₀_vehicle] * 100

-

For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation

Quantitative data from collagenase activity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Kinetic Parameters of Fluorescent Substrates for Collagenase

| Collagenase Type | Fluorescent Substrate | Km (µM) | Vmax (RFU/min/µg) | Reference |

| Collagenase Class I | FRET Peptide | 24.7 ± 4.8 | 808.8 ± 59.5 | [6] |

| Collagenase Class II | FRET Peptide | - | - | [6] |

| MMP-12 | FS-6 | 130 ± 10 | 17.0 ± 0.9 s⁻¹ (kcat) | [7] |

Note: Data for Collagenase Class II with the specific FRET peptide was not significantly different from controls in the cited study.

Table 2: IC₅₀ Values of Common Collagenase Inhibitors

| Inhibitor | Collagenase Source | Fluorescent Substrate | IC₅₀ (µM) | Reference |

| Quercetin | Clostridium histolyticum | Not Specified | 286 | [5] |

| Piroxicam | Clostridium histolyticum | Not Specified | 220 | [8] |

| Phosphoric Amides | Clostridium histolyticum | Not Specified | 14 ± 6 | [9] |

| Hydroxysafflor yellow A | Clostridium histolyticum | Not Specified | 78.81 µg/ml | [9] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical fluorescent collagenase activity assay.

Figure 2: Experimental workflow for a fluorescent collagenase assay.

Signaling Pathway: Collagenase in Cancer Metastasis

Collagenases are key players in the process of cancer metastasis, where they degrade the collagen-rich ECM, allowing cancer cells to invade surrounding tissues and enter the bloodstream. The expression and activity of collagenases are often upregulated in tumor cells and the surrounding stroma.

Figure 3: Role of collagenase in cancer metastasis.

Conclusion

The fluorescent assay for collagenase activity is a robust and sensitive method that is indispensable for researchers in both academic and industrial settings. The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for the successful implementation and interpretation of this assay. By understanding the principles and methodologies, scientists can effectively study the role of collagenases in health and disease, and accelerate the discovery of novel therapeutic agents targeting these critical enzymes.

References

- 1. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. archivesofmedicalscience.com [archivesofmedicalscience.com]

Preparing Stock Solutions of a Key MMP Substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock solutions of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a widely used tool for the real-time quantification of various matrix metalloproteinase (MMP) activities. Adherence to this protocol will ensure the integrity, stability, and consistent performance of the substrate in enzymatic assays.

Introduction

This compound, also known as FS-6, is a quenched fluorescent resonance energy transfer (FRET) peptide substrate.[1][2] The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the Gly-Leu bond by active MMPs, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This substrate is particularly noted for its improved specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to earlier generation substrates.[1][3] Accurate preparation of stock solutions is the critical first step for reliable and reproducible kinetic analysis of MMP activity.

Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | FS-6, Mca-KPLGL-Dap(Dnp)-AR-NH2 | [1][4][5] |

| Molecular Formula | C55H80N16O16 | [5][6] |

| Molecular Weight | ~1221.34 g/mol | [5][6] |

| Appearance | Yellow Lyophilisate/Powder | [6][7] |

| Excitation Wavelength | 325 - 328 nm | [1][4] |

| Emission Wavelength | 393 - 420 nm | [4][8] |

| Purity | ≥95% | [4] |

Stock Solution Preparation Protocol

Materials

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

-

Nuclease-free water

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath

Reagent Preparation Workflow

Caption: Workflow for preparing the peptide stock solution.

Step-by-Step Protocol

-

Determine Required Concentration: Calculate the volume of solvent required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW: 1221.34 g/mol ):

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 1221.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 81.88 µL

-

-

Equilibration: Allow the lyophilized peptide vial and the chosen solvent (DMSO or water) to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution:

-

Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

-

Carefully add the calculated volume of solvent to the vial.

-

Vortex the vial for 10-15 seconds to mix.

-

Visually inspect the solution for any undissolved particulates.

-

If particulates remain, sonicate the vial in an ultrasonic water bath for a short period until the solution is clear.[2][9] To further aid solubility, the tube can be gently warmed to 37°C.[2][9]

-

Recommended Solvents and Concentrations

The choice of solvent is critical for maintaining the stability and solubility of the peptide.

| Solvent | Recommended Stock Concentration | Notes |

| DMSO | up to 100 mg/mL (81.88 mM) | Recommended for high concentration stocks. Requires sonication. |

| Water | up to 10 mg/mL (8.19 mM) | The peptide is fully water-soluble.[3] Requires sonication. If using for cell-based assays, filter sterilize with a 0.22 µm filter after dilution to the working concentration.[1] |

Storage and Stability

Proper storage is essential to prevent degradation and ensure the longevity of the stock solution.

Aliquoting and Storage Workflow

Caption: Decision tree for stock solution storage.

Storage Recommendations

To avoid repeated freeze-thaw cycles which can degrade the peptide, it is imperative to aliquot the stock solution into smaller, single-use volumes.[1][2]

| Storage Temperature | Shelf Life | Recommendations |

| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are sealed tightly to prevent moisture ingress. |

| -80°C | Up to 6 months | Recommended for long-term storage to maintain maximum stability. |

Note: Always protect the stock solution from light.

Quality Control

Before use in critical experiments, it is advisable to perform a quality control check on a new batch of stock solution. This can be done by running a standard enzymatic assay with a known concentration of active MMP and comparing the results to a previously validated batch of the substrate.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the peptide and solvents.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Work in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 7. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 8. This compound (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols: Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly sensitive fluorogenic peptide substrate used for the continuous assay of various matrix metalloproteinases (MMPs), including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and matrilysin (MMP-7). This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an MMP at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time quantification of MMP enzymatic activity.

Physicochemical Properties and Solubility

The peptide this compound is typically supplied as a lyophilized powder. It is important to understand its solubility characteristics to ensure proper handling and use in experimental settings.

Table 1: Solubility Data

| Solvent | Solubility | Concentration (mM) | Special Conditions |

| DMSO | 100 mg/mL | 81.88 mM | Sonication may be required to fully dissolve the peptide. |

| Water | 10 mg/mL | 8.19 mM | Sonication may be required to fully dissolve the peptide. |

Note: The molecular weight of this compound is approximately 1221.32 g/mol . The exact weight may vary slightly between batches and suppliers.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of the peptide in DMSO, which can then be diluted into the appropriate aqueous assay buffer.

Materials:

-

This compound peptide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Bring the lyophilized peptide and DMSO to room temperature.

-

Add the appropriate volume of DMSO to the vial containing the peptide to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex the tube for 1-2 minutes to aid dissolution.

-

If the peptide is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Matrix Metalloproteinase (MMP) Activity Assay

This protocol provides a general guideline for measuring MMP activity using the this compound substrate in a 96-well plate format. The optimal conditions (e.g., enzyme and substrate concentrations, incubation time) may vary depending on the specific MMP and experimental setup and should be determined empirically.

Materials:

-